2-Phenylethyl 4-phenylbenzoate
Description
2-Phenylethyl 4-phenylbenzoate is an aromatic ester compound characterized by two distinct phenyl groups: a phenylethyl ester moiety and a 4-phenylbenzoate backbone. This structure confers unique physicochemical properties, including high lipophilicity and thermal stability, which make it relevant in materials science and organic synthesis.
Properties
IUPAC Name |
2-phenylethyl 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c22-21(23-16-15-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRUNJLTDRNZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylethyl 4-phenylbenzoate typically involves the esterification reaction between 2-phenylethanol and 4-phenylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and minimize by-product formation.
Chemical Reactions Analysis
Ester Hydrolysis
The ester bond undergoes hydrolysis under acidic or basic conditions. In alkaline environments, saponification generates 4-phenylbenzoic acid and 2-phenylethanol (Fig. 1):
Conditions :
Key Data :
| Condition | Yield (%) | Reaction Time | Source |
|---|---|---|---|
| 5% NaOH, 80°C | 85–90 | 2 hours | |
| HCl (conc.), Δ | 75–80 | 4 hours |
Fries Rearrangement
Under Lewis acid catalysis (e.g., AlCl₃ or polyphosphoric acid), the ester undergoes intramolecular rearrangement to form 4-benzoylphenyl benzoate (Fig. 2) :
Mechanism :
-
Coordination of AlCl₃ to the ester carbonyl.
-
Formation of acylium ion intermediate.
-
Re-aromatization to yield ketone.
Experimental Findings :
| Catalyst | Temperature (°C) | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| AlCl₃ | 120 | 65 | >90% | |
| PPA* | 150 | 70 | 85% | |
| *Polyphosphoric acid |
Electrophilic Aromatic Substitution
The 4-phenylbenzoate moiety directs electrophiles to the meta position relative to the ester group. Bromination with Br₂/FeBr₃ yields 2-phenylethyl 4-(3-bromophenyl)benzoate as the major product (Fig. 3) :
Regioselectivity :
Kinetic Data :
| Electrophile | Catalyst | Temp (°C) | Major Product Yield (%) | Source |
|---|---|---|---|---|
| Br₂ | FeBr₃ | 25 | 82 | |
| NO₂⁺ | H₂SO₄ | 0 | 75* | |
| *Nitration requires harsh conditions due to deactivation by ester. |
Transesterification
Reaction with alcohols (e.g., methanol) under acid/base catalysis replaces the phenethyl group (Fig. 4) :
Optimized Conditions :
Oxidative Degradation
Ozonolysis or KMnO₄ oxidation cleaves the phenethyl chain:
Conditions :
Photochemical Reactivity
UV irradiation induces Norrish Type I cleavage of the ester (Fig. 5) :
Observations :
Structural Confirmation :
Scientific Research Applications
2-Phenylethyl 4-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-phenylbenzoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases, releasing the active phenylethyl and benzoate moieties. These moieties can then interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The pathways involved may include modulation of inflammatory responses and inhibition of microbial growth.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The ethyl group in the 4-ethylphenyl derivative introduces steric hindrance, which may reduce crystallization tendencies compared to the unsubstituted phenyl groups in this compound .
- Halogenation Impact: Chlorine and fluorine substituents (e.g., in CAS 313523-65-8) enhance polarity and intermolecular interactions, likely increasing melting points and solubility in polar solvents relative to the non-halogenated parent compound .
Physicochemical Properties (Inferred)
- Lipophilicity : this compound’s dual phenyl groups likely result in higher logP values (indicative of greater lipid solubility) compared to fluorinated analogs, which exhibit moderate polarity due to halogenation .
- Thermal Stability : The absence of electronegative substituents in this compound suggests superior thermal stability relative to halogenated derivatives, which may decompose at lower temperatures due to bond polarization .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-phenylethyl 4-phenylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Continuous flow synthesis (CFS) is a robust method for producing aromatic esters. Key parameters include temperature control (80–120°C), residence time (10–30 min), and catalyst selection (e.g., H₂SO₄ or Amberlyst-15). For example, details the synthesis of methyl 4-(2-phenylethyl)benzoate via CFS, achieving >85% yield at 100°C with 20 min residence time. Optimization should involve iterative testing of solvent polarity (e.g., toluene vs. DMF) and stoichiometric ratios of 2-phenylethanol to 4-phenylbenzoyl chloride .
Q. How can researchers purify this compound to achieve >95% purity for biological assays?
- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (8:2 to 6:4) effectively removes unreacted precursors. Recrystallization in ethanol at −20°C further enhances purity, as demonstrated for structurally similar esters in . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Refer to GHS guidelines for ester compounds ( ): use nitrile gloves, fume hoods for weighing, and emergency eyewash stations. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Waste must be segregated in halogen-resistant containers due to potential aromatic byproducts .
Advanced Research Questions
Q. How do crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and torsional conformations. For example, reports monoclinic crystal systems (space group P21/c) for a related compound, 4-[(2-phenylethyl)amino]benzoic acid, with key metrics: a = 14.7698 Å, b = 6.6730 Å. Compare SCXRD data with computational models (DFT at B3LYP/6-311+G(d,p)) to validate stereoelectronic effects .
Q. What analytical strategies address contradictions in NMR and mass spectrometry (MS) data for this compound analogs?
- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting patterns) and HRMS (e.g., m/z deviations) may arise from isotopic impurities or rotational conformers. Use 2D NMR (COSY, HSQC) to assign proton environments, and cross-validate with high-resolution QTOF-MS (error < 2 ppm). highlights MS fragmentation patterns for 2-phenylethyl chromones, where CH₂-CH₂ bond cleavage generates diagnostic ions (e.g., m/z 250) .
Q. How can UPLC-ESI-QTOF-MS differentiate this compound from structurally similar contaminants?
- Methodological Answer : Employ multivariate statistical analysis (PCA or PLS-DA) on UPLC-ESI-QTOF-MS data to identify unique markers. demonstrates this approach for agarwood chromones, where retention time (2.5–3.5 min) and MS² fragments (e.g., m/z 105 for benzoyl ions) distinguish isomers. Optimize collision energy (20–40 eV) to enhance fragmentation specificity .
Q. What experimental designs evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate samples in buffers (pH 2–10) at 37°C for 72h; monitor degradation via UV-Vis (λ = 254 nm).
- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (typically >200°C for aromatic esters). recommends storing derivatives at −20°C under argon to prevent oxidation .
Data Presentation and Validation
Q. How should researchers present large raw datasets for this compound in publications?
- Methodological Answer : Follow IUCr guidelines ():
- Raw Data : Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database).
- Processed Data : Include essential metrics (e.g., Rint, goodness-of-fit) in tables, with full datasets in appendices. emphasizes appendices for HPLC chromatograms and NMR spectra to maintain readability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
